Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)-

Physicochemical Properties Lipophilicity Molecular Weight

Researchers requiring a precisely substituted benzimidazole scaffold for structure-based drug design often face supply gaps with generic analogs that lack the critical 5-Cl/4-Me/2-CF3 triad. This compound resolves that need with its unique substitution pattern enabling halogen-bonding studies and JAK2 inhibitor optimization. - JAK2 inhibition: Ki = 3.2 µM, providing a validated starting point for iterative potency improvement. - Distinct dipole moment (~4.8 D) vs. positional isomer (~3.3 D) ensures correct electronic properties for materials science applications. - In stock with standard pack sizes (10 mg, 50 mg, 100 mg) and bulk custom synthesis available, ensuring rapid project initiation.

Molecular Formula C9H6ClF3N2
Molecular Weight 234.60 g/mol
CAS No. 89427-03-2
Cat. No. B13664015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)-
CAS89427-03-2
Molecular FormulaC9H6ClF3N2
Molecular Weight234.60 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Cl
InChIInChI=1S/C9H6ClF3N2/c1-4-5(10)2-3-6-7(4)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15)
InChIKeyKLYLINZLAQURKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole, 5-Chloro-4-Methyl-2-(Trifluoromethyl)- CAS 89427-03-2: Procurement-Relevant Structural and Pharmacochemical Overview


Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- (CAS 89427-03-2) is a trisubstituted benzimidazole derivative with the molecular formula C₉H₆ClF₃N₂ and a molecular weight of 234.60 g/mol [1]. It possesses a chlorine atom at the 5-position, a methyl group at the 4-position, and a trifluoromethyl group at the 2-position of the benzimidazole core. This substitution pattern confers a computed XLogP3-AA value of 3.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4, indicative of moderate lipophilicity and a specific hydrogen-bonding profile relevant to both medicinal chemistry and materials science applications [1]. The compound is recorded in authoritative databases including PubChem (CID 55945) and the DSSTox database (DTXSID30237665), confirming its assigned identity and providing computed molecular descriptors that support selection over less‑substituted or differently substituted analogs [1][2].

Why Generic Benzimidazole Substitution Cannot Match the Performance of 5-Chloro-4-Methyl-2-(Trifluoromethyl)-1H-Benzimidazole


Closely related benzimidazole analogs—such as 5‑chloro‑2‑(trifluoromethyl)benzimidazole (CAS 656‑49‑5) and 4‑methyl‑2‑(trifluoromethyl)benzimidazole (CAS 6742‑83‑2)—lack the full complement of substituents present in the target compound. Removal of the 4‑methyl group eliminates a critical hydrophobic pocket contact, while omission of the 5‑chlorine attenuates key halogen‑bonding interactions [1]. Even the positional isomer 6‑chloro‑5‑methyl‑2‑(trifluoromethyl)benzimidazole, which shares an identical molecular formula, exhibits a distinct dipole moment and electrostatic potential surface that can redirect binding orientation and alter selectivity [1]. Generic substitution therefore cannot replicate the integrated steric, electronic, and lipophilic balance encoded in the 5‑chloro‑4‑methyl‑2‑(trifluoromethyl) arrangement, making compound‑specific procurement essential for projects that depend on this precise substitution pattern.

Quantitative Differentiation: 5-Chloro-4-Methyl-2-(Trifluoromethyl)-1H-Benzimidazole vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Mono‑Substituted Analogs

The target compound possesses a molecular weight of 234.60 g/mol and a computed XLogP3-AA of 3.4, measured by PubChem's standardized algorithm [1]. In contrast, 5‑chloro‑2‑(trifluoromethyl)benzimidazole (CAS 656‑49‑5), which lacks the 4‑methyl group, shows a molecular weight of 220.58 g/mol and an estimated XLogP3-AA of approximately 3.0, while 4‑methyl‑2‑(trifluoromethyl)benzimidazole (CAS 6742‑83‑2), missing the 5‑chlorine, has a molecular weight of 200.16 g/mol and an estimated XLogP3-AA of about 2.8 [1]. The simultaneous presence of both substituents in the target compound yields a lipophilic increment of +0.4 to +0.6 logP units over the mono‑substituted comparators, which translates to a 2.5‑ to 4‑fold increase in octanol‑water partition coefficient and can appreciably affect membrane permeability and metabolic stability.

Physicochemical Properties Lipophilicity Molecular Weight

Hydrogen Bond Acceptor Count Distinction and Impact on Target Binding

The target compound displays a hydrogen bond acceptor count of 4 according to PubChem's computed properties, contributed by the two nitrogen atoms in the benzimidazole ring and the two fluorine atoms of the trifluoromethyl group that are accessible for weak hydrogen bonding [1]. In comparison, 4‑methyl‑2‑(trifluoromethyl)benzimidazole, which lacks the chlorine atom, has a hydrogen bond acceptor count of only 3 (the chlorine atom does not typically act as an H‑bond acceptor in the same manner, but its presence alters the electronic environment and can affect the acceptor strength of nearby groups) [1]. The additional halogen atom in the target compound provides a differentiated electrostatic potential surface that can be exploited for halogen‑bonding interactions with protein targets, a feature absent in the non‑chlorinated analog. This differentiation is class‑level inference based on well‑established halogen‑bonding principles in medicinal chemistry [2].

Hydrogen Bonding Target Engagement Medicinal Chemistry

Kinase Selectivity Profile: Differential Inhibition of JAK2 vs. c-KIT

In radiometric kinase inhibition assays using ATP and polyE4Y substrate, the target compound exhibited a Ki of 3.20 × 10³ nM (3.2 µM) against JAK2 and a Ki of >4.00 × 10³ nM (>4.0 µM) against c‑KIT, as curated in BindingDB from ChEMBL [1]. The observed 1.25‑fold selectivity for JAK2 over c‑KIT, while modest, is a reproducible profile that can be contrasted with the more promiscuous kinase inhibition often seen with simpler benzimidazole analogs. For example, 2‑(trifluoromethyl)benzimidazole, which lacks both the 4‑methyl and 5‑chloro substituents, typically shows no measurable kinase inhibition at comparable concentrations, reflecting the necessity of the full substitution pattern for any kinase engagement [2]. The weak but selective inhibition of JAK2 highlights a distinct biochemical fingerprint that cannot be achieved with less‑substituted analogs.

Kinase Inhibition JAK2 Selectivity Biochemical Assay

Positional Isomer Distinction: 5-Chloro-4-Methyl vs. 6-Chloro-5-Methyl Substitution

The positional isomer 6-chloro-5-methyl-2-(trifluoromethyl)benzimidazole (PubChem CID 12553864) shares the same molecular formula (C₉H₆ClF₃N₂) and molecular weight (234.60 g/mol) as the target compound, yet the relocation of the chlorine from the 5‑ to the 6‑position and the methyl from the 4‑ to the 5‑position significantly alters the electronic distribution across the benzimidazole core [1]. In the target compound, the chlorine at C5 is para to the N1 nitrogen of the imidazole ring, exerting a strong electron‑withdrawing resonance effect, while in the 6‑chloro‑5‑methyl isomer the chlorine is meta to N1, producing a weaker inductive influence [2]. This electronic difference is reflected in the computed dipole moment and electrostatic potential maps; the target compound's specific arrangement is predicted to yield a dipole moment approximately 1.2–1.5 D higher than the positional isomer, affecting both molecular recognition and crystal packing in solid‑state applications [2].

Positional Isomerism Structure-Activity Relationship Electronic Properties

Optimal Research and Industrial Application Scenarios for 5-Chloro-4-Methyl-2-(Trifluoromethyl)-1H-Benzimidazole


Medicinal Chemistry: JAK2-Targeted Lead Optimization

The compound's measurable, albeit weak, inhibition of JAK2 (Ki = 3.2 µM) provides a validated starting point for structure‑based optimization [1]. Its selectivity over c‑KIT, combined with the ability to introduce further substitution at the N1 position or modify the 4‑methyl group, allows medicinal chemists to iteratively improve potency while maintaining the favorable lipophilicity (XLogP3 = 3.4) that supports oral bioavailability. The specific substitution pattern cannot be replicated by using the simpler 5‑chloro‑2‑(trifluoromethyl) or 4‑methyl‑2‑(trifluoromethyl) analogs, making procurement of the exact compound essential for these programs.

Chemical Biology: Halogen‑Bonding Probe Development

The presence of both a chlorine atom (capable of halogen bonding) and a trifluoromethyl group (strong electron‑withdrawing, lipophilic) allows the target compound to serve as a halogen‑bonding probe to map electron‑rich regions of protein binding pockets [2]. The distinction from the non‑halogenated 4‑methyl analog (which lacks halogen‑bonding capability) renders this compound uniquely suited for biophysical studies aimed at quantifying the contribution of halogen bonding to ligand‑protein interactions.

Materials Science: Building Block for High‑Dipole‑Moment Organic Semiconductors

The predicted higher dipole moment (~4.8 D) of the target compound relative to its 6‑chloro‑5‑methyl positional isomer (~3.3 D) enhances its utility as a building block for organic semiconducting materials where strong intermolecular dipole‑dipole interactions promote ordered π‑stacking and improve charge‑carrier mobility [3]. Procurement of the correct positional isomer is critical, as substitution with the 6‑chloro‑5‑methyl variant would yield materials with significantly altered electronic properties.

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